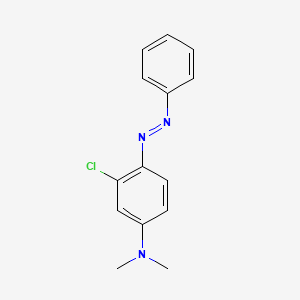
2-Chloro-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-dimethylaminoazobenzene is an organic compound with the molecular formula C14H14ClN3. It is a derivative of azobenzene, characterized by the presence of a chlorine atom and a dimethylamino group. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds, where diazonium salts react with activated aromatic compounds. The process involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a dimethylaniline derivative in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Azoxy derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where it switches between trans and cis forms upon exposure to light. This property is exploited in various applications, including as a molecular switch in photonics and as a probe in biological studies .
Comparaison Avec Des Composés Similaires
2-Chloro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:
4-Dimethylaminoazobenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of chlorine, affecting its electronic properties and reactivity.
3-Chloro-4-dimethylaminoazobenzene: The position of the chlorine atom affects its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C14H14ClN3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)12-8-9-14(13(15)10-12)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
VSZQKXBNLFUBEY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


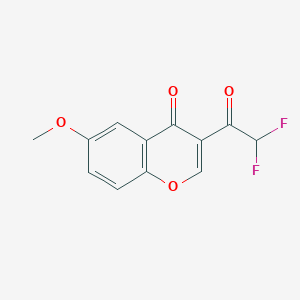

![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)
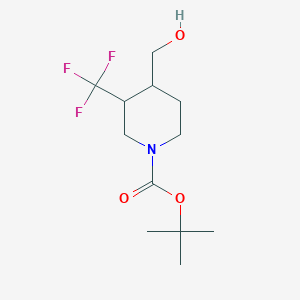
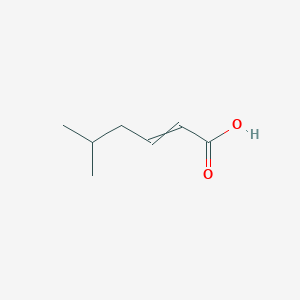
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)
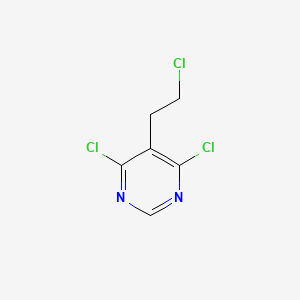

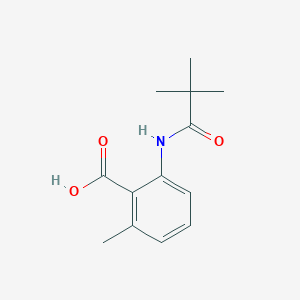
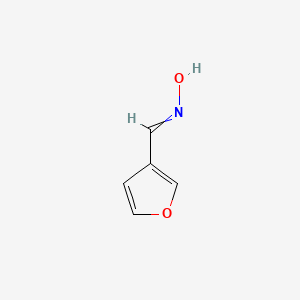
![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
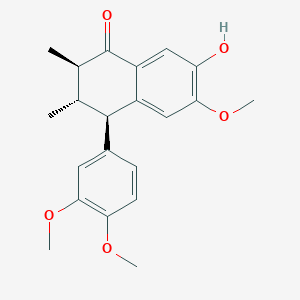
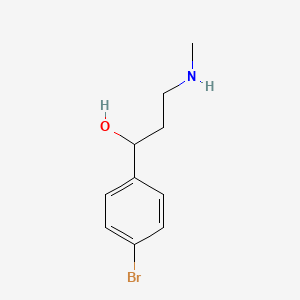
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
